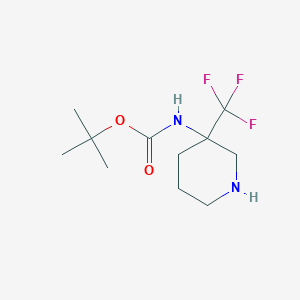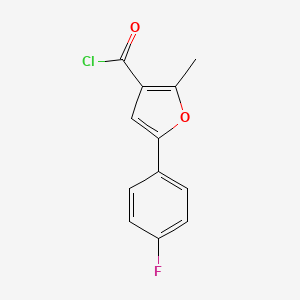
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride
Vue d'ensemble
Description
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride typically involves the reaction of 4-fluoroacetophenone with a suitable furan derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the furan ring is acylated using 4-fluoroacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then treated with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can react with the carbonyl chloride group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Applications De Recherche Scientifique
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylacetic acid: Similar in structure but lacks the furan ring and carbonyl chloride group.
Fluorobenzene: Contains a fluorine atom on a benzene ring but lacks the furan and carbonyl chloride functionalities.
4-Fluorophenylacetyl chloride: Similar in having a fluorophenyl group and carbonyl chloride but lacks the furan ring.
Uniqueness
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carbonyl chloride is unique due to the combination of its furan ring, fluorophenyl group, and carbonyl chloride functionality.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methylfuran-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c1-7-10(12(13)15)6-11(16-7)8-2-4-9(14)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXIPTFKLXZCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


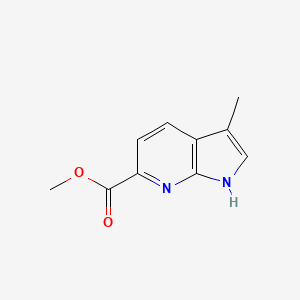
![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)


![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)
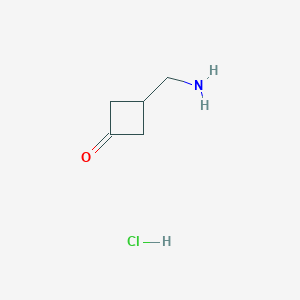
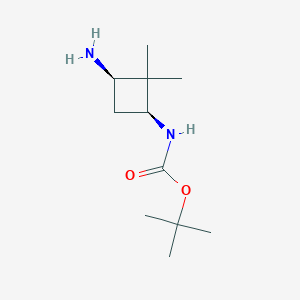
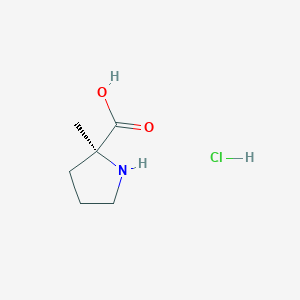
![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)
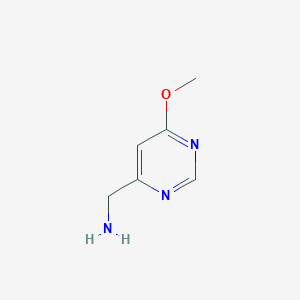
![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)
![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)
![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)
